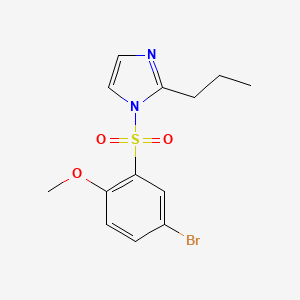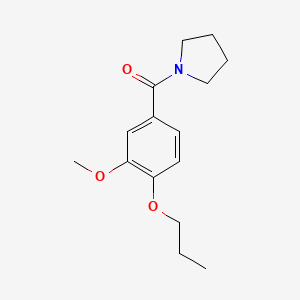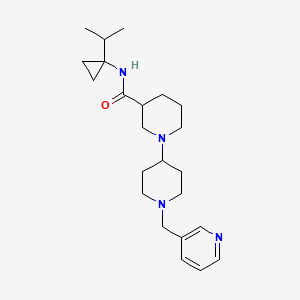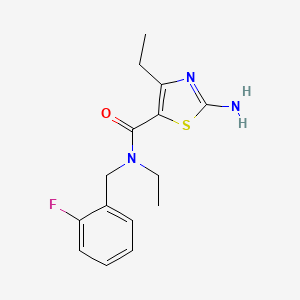
1-(5-Bromo-2-methoxybenzenesulfonyl)-2-propyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-2-methoxybenzenesulfonyl)-2-propyl-1H-imidazole is a chemical compound that features a unique combination of a benzenesulfonyl group, a bromine atom, and an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-methoxybenzenesulfonyl)-2-propyl-1H-imidazole typically involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with 2-propyl-1H-imidazole. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydrogencarbonate or sodium sulfite, and solvents like 1,4-dioxane or N,N-dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Bromo-2-methoxybenzenesulfonyl)-2-propyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions.
Coupling Reactions: The imidazole ring can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation.
Reducing Agents: Such as sodium borohydride for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Applications De Recherche Scientifique
1-(5-Bromo-2-methoxybenzenesulfonyl)-2-propyl-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1-(5-Bromo-2-methoxybenzenesulfonyl)-2-propyl-1H-imidazole involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially inhibiting their function. The imidazole ring can also interact with metal ions or other aromatic systems, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-2-methoxybenzenesulfonyl chloride
- 5-Bromo-2-methoxybenzenesulfonyl fluoride
- 2-(5-Bromo-2-methoxyphenyl)benzofuran
- 2-(5-Bromo-2-methoxyphenyl)-1-methylpyrrole
- 2-(5-Bromo-2-methoxyphenyl)benzoxazole
Uniqueness
1-(5-Bromo-2-methoxybenzenesulfonyl)-2-propyl-1H-imidazole is unique due to the presence of both the sulfonyl group and the imidazole ring, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development .
Propriétés
IUPAC Name |
1-(5-bromo-2-methoxyphenyl)sulfonyl-2-propylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O3S/c1-3-4-13-15-7-8-16(13)20(17,18)12-9-10(14)5-6-11(12)19-2/h5-9H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADITURSRUEXSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=CN1S(=O)(=O)C2=C(C=CC(=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 3-{[(3,4-difluorophenyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B5421799.png)
![N~1~-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N~1~-methyl-D-leucinamide](/img/structure/B5421802.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5421827.png)
![3-[2-(2-fluorophenyl)ethyl]-1-[4-(1H-1,2,4-triazol-3-yl)benzoyl]piperidine](/img/structure/B5421829.png)
![1-oxo-1-(3-phenyl-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)propan-2-ol](/img/structure/B5421836.png)
![N-(3,5-dimethylphenyl)-4-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5421838.png)
![2-[(E)-2-(6-chloro-1,3-benzodioxol-5-yl)ethenyl]-8-methoxyquinoline](/img/structure/B5421839.png)
![2-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methoxy}benzamide](/img/structure/B5421847.png)


![N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N,3-dimethyl-2-furamide](/img/structure/B5421867.png)

![1-(4-fluorophenyl)-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5421879.png)
![3-[(2-chlorobenzyl)thio]-6-(4-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5421901.png)
